molecular formula C60H104N20O15S B1141437 CYS-GLY-TYR-GLY-PRO-LYS-LYS-LYS-ARG-LYS-VAL-GLY-GLY CAS No. 104914-40-1

CYS-GLY-TYR-GLY-PRO-LYS-LYS-LYS-ARG-LYS-VAL-GLY-GLY

Cat. No. B1141437
CAS RN: 104914-40-1
M. Wt: 1377.66
InChI Key:
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Description

The peptide sequence “CYS-GLY-TYR-GLY-PRO-LYS-LYS-LYS-ARG-LYS-VAL-GLY-GLY” is a chain of amino acids. It is a SV40 T-antigen homolog that can induce nuclear transport .


Chemical Reactions Analysis

The peptide sequence can undergo various chemical reactions, particularly those involving the functional groups of its constituent amino acids. For instance, the peptide Gly-Pro-Leu-Gly-Val-Arg-NH2 (GPLGVR) was found to be a MMP2/9 substrate and is cleaved between the Gly (G) and Val (V) residues .


Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide are determined by the properties of its constituent amino acids and their sequence. The peptide has an empirical formula of C60H104N20O15S, a CAS Number of 104914-40-1, and a molecular weight of 1377.66 .

Scientific Research Applications

Protein Transport Analysis

This peptide sequence is a homolog of the SV40 T-antigen, which is capable of inducing nuclear transport . It can be used to analyze protein transport to the nucleus. Carrier proteins cross-linked to synthetic peptides are microinjected into the cytoplasm of mammalian cells, and protein transport is evaluated by immunofluorescence staining of fixed cells .

Biochemical and Physiological Actions

The peptide sequence has been identified as having certain biochemical and physiological actions . However, the specific actions are not detailed in the source. Further research could elucidate these actions and their potential applications.

Peptide Synthesis

The peptide sequence can be synthesized for research purposes . It can be used in studies investigating peptide structure and function, protein-protein interactions, and the development of peptide-based drugs.

Cell Culture Studies

The peptide sequence could potentially be used in cell culture studies . It could be used to investigate cellular processes such as signal transduction, gene expression, and cell proliferation.

Development of Therapeutic Agents

Given its biochemical properties, this peptide sequence could potentially be used in the development of therapeutic agents . For example, it could be used to design drugs that target specific cellular processes or pathways.

Molecular Weight Determination

The peptide sequence has a known molecular weight of 1377.66 . Therefore, it could be used as a standard in experiments that require the determination of molecular weights of unknown substances.

Mechanism of Action

Target of Action

The primary target of the peptide CYS-GLY-TYR-GLY-PRO-LYS-LYS-LYS-ARG-LYS-VAL-GLY-GLY is the nuclear transport machinery of the cell . This peptide is a homolog of the SV40 T-antigen , which is known to interact with the nuclear pore complex, a large protein assembly that spans the nuclear envelope and regulates the transport of molecules between the nucleus and the cytoplasm.

Mode of Action

The peptide interacts with its target by mimicking the nuclear localization signals (NLS) found in many proteins that are transported into the nucleus . These signals are recognized by importin proteins, which mediate the transport of the peptide across the nuclear envelope. The peptide’s sequence contains several positively charged lysine (Lys) residues, which are critical for this interaction.

Result of Action

The peptide’s ability to induce nuclear transport suggests that it could influence the localization and function of proteins within the cell . Depending on the proteins affected, this could have a wide range of effects on cellular processes, from gene expression to cell signaling.

properties

{ "Design of the Synthesis Pathway": "The compound CYS-GLY-TYR-GLY-PRO-LYS-LYS-LYS-ARG-LYS-VAL-GLY-GLY can be synthesized using solid-phase peptide synthesis (SPPS) method.", "Starting Materials": [ "Fmoc-Cys(Trt)-OH", "Fmoc-Gly-OH", "Fmoc-Tyr(tBu)-OH", "Fmoc-Pro-OH", "Fmoc-Lys(Boc)-OH", "Fmoc-Arg(Pbf)-OH", "Fmoc-Val-OH", "Fmoc-Gly-OH", "HBTU", "DIPEA", "DMF", "DCM", "TFA", "EDT", "DIEA", "Acetonitrile", "Methanol", "Dichloromethane", "Dimethylformamide" ], "Reaction": [ "1. Deprotection of Fmoc group from Fmoc-Cys(Trt)-OH using 20% piperidine in DMF", "2. Coupling of Fmoc-Cys(Trt)-OH with Fmoc-Gly-OH using HBTU/DIPEA in DMF", "3. Deprotection of Fmoc group from Fmoc-Gly-OH using 20% piperidine in DMF", "4. Coupling of Fmoc-Gly-OH with Fmoc-Tyr(tBu)-OH using HBTU/DIPEA in DMF", "5. Deprotection of Fmoc group from Fmoc-Tyr(tBu)-OH using 20% piperidine in DMF", "6. Coupling of Fmoc-Tyr(tBu)-OH with Fmoc-Pro-OH using HBTU/DIPEA in DMF", "7. Deprotection of Fmoc group from Fmoc-Pro-OH using 20% piperidine in DMF", "8. Coupling of Fmoc-Pro-OH with Fmoc-Lys(Boc)-OH using HBTU/DIPEA in DMF", "9. Deprotection of Boc group from Fmoc-Lys(Boc)-OH using TFA/EDT/DIEA in DCM", "10. Coupling of Fmoc-Lys-OH with Fmoc-Lys(Boc)-OH using HBTU/DIPEA in DMF", "11. Deprotection of Boc group from Fmoc-Lys(Boc)-OH using TFA/EDT/DIEA in DCM", "12. Coupling of Fmoc-Lys-OH with Fmoc-Arg(Pbf)-OH using HBTU/DIPEA in DMF", "13. Deprotection of Pbf group from Fmoc-Arg(Pbf)-OH using TFA/EDT/DIEA in DCM", "14. Coupling of Fmoc-Arg-OH with Fmoc-Val-OH using HBTU/DIPEA in DMF", "15. Deprotection of Fmoc group from Fmoc-Val-OH using 20% piperidine in DMF", "16. Coupling of Fmoc-Val-OH with Fmoc-Gly-OH using HBTU/DIPEA in DMF", "17. Deprotection of Fmoc group from Fmoc-Gly-OH using 20% piperidine in DMF", "18. Coupling of Fmoc-Gly-OH with Fmoc-Gly-OH using HBTU/DIPEA in DMF", "19. Cleavage of the peptide from the resin using TFA/EDT/DIEA", "20. Purification of the crude peptide using HPLC", "21. Characterization of the final product using mass spectrometry and NMR spectroscopy" ] }

CAS RN

104914-40-1

Product Name

CYS-GLY-TYR-GLY-PRO-LYS-LYS-LYS-ARG-LYS-VAL-GLY-GLY

Molecular Formula

C60H104N20O15S

Molecular Weight

1377.66

Origin of Product

United States

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